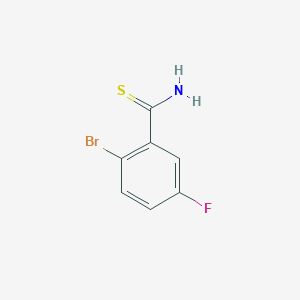

2-bromo-5-fluorobenzene-1-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluorobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNS/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEWRSZKGCJXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=S)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Towards 2 Bromo 5 Fluorobenzene 1 Carbothioamide

Retrosynthetic Analysis and Strategic Disconnections for 2-Bromo-5-fluorobenzene-1-carbothioamide

Retrosynthetic analysis of 2-bromo-5-fluorobenzene-1-carbothioamide identifies the carbothioamide group as the most logical point for the primary disconnection. This functional group is commonly synthesized from a nitrile precursor. This leads to the key intermediate, 2-bromo-5-fluorobenzonitrile (B41413).

Further disconnection of 2-bromo-5-fluorobenzonitrile points to several viable synthetic starting points. A common and effective strategy is the Sandmeyer reaction, which disconnects the nitrile to an amino group, identifying 2-bromo-5-fluoroaniline (B94856) as a primary precursor. sigmaaldrich.cn Alternatively, the nitrile can be accessed from a corresponding aldehyde, 2-bromo-5-fluorobenzaldehyde, through dehydration of an intermediate aldoxime. Each of these precursors—the aniline (B41778) and the aldehyde—can be synthesized from simpler, commercially available halogenated or nitro-substituted benzene (B151609) rings. This multi-pronged retrosynthetic approach allows for flexibility in the choice of starting materials and synthetic routes based on precursor availability and reaction efficiency.

Precursor Synthesis and Intermediate Generation Approaches

The generation of key intermediates is a foundational aspect of the synthesis of the target carbothioamide. The methodologies for preparing these precursors are well-established, offering various routes to the necessary building blocks.

2-Bromo-5-fluorobenzonitrile is a dihalogenated benzonitrile (B105546) derivative that serves as a direct precursor to the target carbothioamide. ossila.com Its synthesis is most effectively achieved from 2-bromo-5-fluoroaniline via the Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then treated with a cyanide salt, typically copper(I) cyanide, to install the nitrile functionality on the aromatic ring. The distinct reactivities of the bromo and fluoro substituents—with fluoride (B91410) favoring nucleophilic aromatic substitution and bromide being amenable to palladium-catalyzed couplings—make this intermediate a versatile building block for various chemical syntheses. ossila.com

The synthesis of 2-bromo-5-fluoroaniline (CAS No. 1003-99-2) can be approached from different starting materials, with two prominent methods being the reduction of a nitro-substituted precursor and a multi-step synthesis starting from 4-fluoroaniline (B128567). chemicalbook.comgoogle.comnih.gov

Route 1: Reduction of 2-Bromo-5-fluoronitrobenzene A common and direct method involves the reduction of 2-bromo-5-fluoronitrobenzene. This transformation can be achieved using several reducing agents. One effective method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a catalyst like Raney nickel in a solvent such as methanol. chemicalbook.comgoogle.com Another approach involves the use of iron powder in an acidic medium like acetic acid and ethanol (B145695), which reduces the nitro group to an amine upon heating. chemicalbook.com

Route 2: Multi-step Synthesis from 4-Fluoroaniline A more elaborate route begins with 4-fluoroaniline. This process involves a sequence of reactions to introduce the bromine atom at the correct position and then reveal the desired aniline. google.com

Acylation: The amino group of 4-fluoroaniline is first protected by reacting it with an acylating agent like acetic anhydride (B1165640) to form 4-fluoroacetanilide.

Nitration: The protected aniline undergoes nitration using a mixture of concentrated sulfuric acid and fuming nitric acid to introduce a nitro group, yielding 2-nitro-4-fluoroacetanilide.

Bromination: The acetamido group is then replaced by bromine via a Sandmeyer-type reaction. The 2-nitro-4-fluoroacetanilide is treated with a brominating reagent in the presence of sodium nitrite under acidic conditions to produce 2-bromo-5-fluoronitrobenzene.

Reduction: Finally, the nitro group of 2-bromo-5-fluoronitrobenzene is reduced to an amine, yielding the final product, 2-bromo-5-fluoroaniline. google.com

| Feature | Route 1: Reduction of 2-Bromo-5-fluoronitrobenzene | Route 2: Multi-step Synthesis from 4-Fluoroaniline |

|---|---|---|

| Starting Material | 2-Bromo-5-fluoronitrobenzene | 4-Fluoroaniline |

| Number of Steps | 1 | 4 |

| Key Reactions | Nitro group reduction (e.g., catalytic hydrogenation or metal/acid) chemicalbook.comgoogle.com | Acylation, Nitration, Bromination (Sandmeyer-type), Nitro group reduction google.com |

| Advantages | Direct, high-yielding, fewer steps | Starts from a more common precursor, allows for controlled introduction of substituents |

| Considerations | Availability of the starting nitro compound | Longer reaction sequence, potential for yield loss at each step |

An alternative pathway to the target carbothioamide begins with a halogenated benzaldehyde, such as 2-bromo-5-fluorobenzaldehyde. This aldehyde can be synthesized by the oxidation of (2-bromo-5-fluoro-phenyl)methanol using an oxidizing agent like manganese dioxide (MnO₂) in a solvent such as dichloromethane (B109758) (DCM). chemicalbook.com

Once the aldehyde is obtained, it can be converted into the corresponding nitrile, 2-bromo-5-fluorobenzonitrile. A standard method for this transformation is a two-step process:

Formation of Aldoxime: The aldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 2-bromo-5-fluorobenzaldoxime.

Dehydration to Nitrile: The aldoxime is then dehydrated using various reagents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide, to yield the nitrile.

Following the synthesis of the nitrile from the aldehyde, the final step is the conversion of the nitrile group into the carbothioamide, as detailed in the following section.

Direct and Indirect Approaches for Carbothioamide Functional Group Formation

The final and crucial step in the synthesis is the installation of the carbothioamide functional group onto the 2-bromo-5-fluorobenzonitrile core.

The conversion of nitriles to primary thioamides, a process known as thionation, is a well-established transformation in organic synthesis. researchgate.net The general mechanism involves the nucleophilic addition of a sulfur-containing reagent to the electrophilic carbon atom of the nitrile group. This is typically followed by protonation to yield the final thioamide.

Several methods exist for this conversion, each with its own advantages.

Hydrogen Sulfide (B99878) (H₂S): The classical method involves bubbling hydrogen sulfide gas through a solution of the nitrile in a basic medium, often using a base like pyridine (B92270) or triethylamine. The base activates the H₂S, making it a more potent nucleophile.

Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent: These are powerful thionating agents capable of converting a wide range of carbonyls and nitriles into their thio-analogs. The reaction is typically performed by heating the nitrile with the reagent in an inert solvent like toluene (B28343) or xylene.

Modern Reagents: More recent methods offer milder and more efficient alternatives. One such method employs a combination of carbon disulfide and sodium sulfide for a rapid transformation of nitriles into thioamides. researchgate.net Another approach uses elemental sulfur in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈) in a solvent mixture of DMF and water. researchgate.net The Willgerodt-Kindler reaction, particularly when assisted by microwave irradiation, can also be used to transform nitriles into thiomorpholides, a type of thioamide. tandfonline.com

| Method/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Sulfide (H₂S) / Base | H₂S gas, pyridine or triethylamine, often under pressure | Classic, well-understood method | Toxicity and handling of H₂S gas, may require pressure equipment |

| Phosphorus Pentasulfide (P₄S₁₀) / Lawesson's Reagent | Heating in inert solvent (e.g., toluene) | Effective for a broad range of substrates | Harsh conditions, unpleasant byproducts |

| Carbon Disulfide / Sodium Sulfide | Room temperature, short reaction times researchgate.net | Mild conditions, rapid reaction, high yields researchgate.net | Requires handling of volatile and flammable CS₂ |

| Elemental Sulfur / K₂S₂O₈ | DMF/H₂O solvent system researchgate.net | Uses inexpensive elemental sulfur, environmentally benign aspects researchgate.net | May require specific solvent systems and oxidizing agents |

Exploration of Sulfonyl Chloride Analogues and Related Precursors in Thiocarboxamide Synthesis

The synthesis of thiocarboxamides, such as 2-bromo-5-fluorobenzene-1-carbothioamide, often involves the reaction of a corresponding amide with a thionating agent or the conversion of other functional groups. While not a direct precursor, the chemistry of sulfonyl chlorides and their analogues provides insight into the manipulation of sulfur-containing functional groups on an aromatic ring.

Sulfonyl chlorides are valuable intermediates in organic synthesis. organic-chemistry.org Modern methods for their preparation often seek to replace harsh traditional reagents with milder, more efficient alternatives. For instance, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been demonstrated as an effective chlorinating agent for converting a wide range of sulfonic acids into their corresponding sulfonyl chlorides under mild, solvent-free conditions at room temperature. organic-chemistry.org This approach shows high yields and tolerates various functional groups, including ethers and halides, which is relevant for a molecule like 2-bromo-5-fluorobenzene-1-carbothioamide. organic-chemistry.org

Furthermore, the reactivity of sulfonyl chlorides can be extended to form other sulfur-nitrogen bonds. A one-pot procedure has been developed to synthesize sulfinamides directly from sulfonyl chlorides by employing an in-situ reduction. nih.gov This reaction is broad in scope and demonstrates the feasibility of converting a sulfonyl chloride to a related, but structurally distinct, functional group. nih.gov While the direct conversion of a sulfonyl chloride to a thiocarboxamide is not a standard transformation, these methodologies highlight the versatile chemistry of sulfur-based functional groups that could be explored in developing novel synthetic routes. For example, a precursor like 2-bromo-5-fluorobenzenesulfonyl chloride could potentially be transformed through multi-step sequences involving reduction and subsequent reaction with a cyanide source or formamide (B127407) equivalent under specific conditions.

Catalytic Methodologies Employed in the Synthesis of Halogenated Benzenoid Scaffolds

The synthesis of the core 2-bromo-5-fluorobenzene structure is fundamental to the preparation of the final carbothioamide. Modern organic synthesis relies heavily on catalytic methods, particularly those involving transition metals, to construct such halogenated aromatic systems with high precision and efficiency.

Investigation of Palladium-Catalyzed Coupling Reactions in Fluorobromobenzene Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The Suzuki-Miyaura coupling, for example, is widely used to create biaryl compounds from an aryl halide and an organoboron reagent. libretexts.org In the context of a fluorobromobenzene system, the differential reactivity of the halogen atoms is a key consideration. The general reactivity order for aryl halides in many palladium-catalyzed coupling reactions is I > Br > OTf >> Cl > F. libretexts.org This selectivity allows for reactions to occur at the C-Br bond while leaving the more robust C-F bond intact.

While C-F bond activation is challenging, specialized palladium catalyst systems have been developed to facilitate such transformations, particularly for polyfluorinated aromatic compounds. researchgate.netmdpi.com Research has shown that highly fluorinated nitrobenzene (B124822) derivatives can undergo palladium-catalyzed C-F bond arylation, typically ortho to the activating nitro group. researchgate.net Another study reported a palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones, which proceeds via C–F bond activation. rsc.org These advanced methodologies, while not always necessary for a substrate containing a more reactive bromine atom, expand the toolkit available for selectively modifying fluorinated aromatic scaffolds.

Mechanistic Studies of Nucleophilic Aromatic Substitution Strategies for Fluorine Activation

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for modifying aryl halides. Unlike nucleophilic aliphatic substitution (SN1/SN2), the reactivity order of halogens in SNAr is often reversed: F > Cl > Br > I. stackexchange.com This phenomenon is attributed to the mechanism of the reaction, which proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

The rate-determining step is typically the initial attack of the nucleophile to form this complex. stackexchange.com Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which stabilizes the negative charge of the Meisenheimer complex and thus lowers the activation energy of this slow step. stackexchange.com Consequently, an activated aryl fluoride is more reactive in SNAr than its bromo- or chloro-analogues. This principle is critical in the chemistry of fluorobromobenzene systems. It allows for selective nucleophilic substitution at a position activated by a fluorine atom, or conversely, the fluorine atom itself can be substituted if the ring is sufficiently activated by other electron-withdrawing groups. Recent research has also explored the use of transition metal π-acid catalysts to facilitate SNAr reactions on typically unreactive halobenzenes. acs.org

Application of Buchwald-Hartwig Amination for Aryl Amine Precursors

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. openochem.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad scope and high functional group tolerance. It is particularly relevant for synthesizing aryl amine precursors, which can then be converted to other functionalities.

For the synthesis of 2-bromo-5-fluorobenzene-1-carbothioamide, a plausible route involves the preparation of the precursor 2-bromo-5-fluoroaniline. This can be achieved via a Buchwald-Hartwig amination of 1,2-dibromo-4-fluorobenzene (B1585839) or through other classical methods. For instance, one patented method involves the nitration of 4-fluoroacetanilide, followed by replacement of the acetamido group with bromine, and subsequent reduction of the nitro group to yield 2-bromo-5-fluoroaniline. google.com Another approach starts with 1-bromo-4-fluoro-2-nitrobenzene, which is reduced using iron powder to give the desired aniline. chemicalbook.com

The Buchwald-Hartwig reaction itself offers a direct route using a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) often providing superior results. youtube.comnih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table presents generalized conditions based on literature for similar transformations and is for illustrative purposes.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi / Cs₂CO₃ | Toluene / Dioxane | 80 - 110 | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100 | youtube.com |

| Pd(OAc)₂ | SPhos | NaOt-Bu | Toluene | 100 | youtube.com |

| [Pd(allyl)Cl]₂ | AdBippyPhos | KOPh | Dioxane | 110 | nih.gov |

Optimization of Reaction Conditions and Yields for the Preparative Synthesis of 2-Bromo-5-fluorobenzene-1-carbothioamide

Once a suitable precursor such as 2-bromo-5-fluorobenzonitrile or 2-bromo-5-fluorobenzamide (B92496) is obtained, the final step is the introduction of the carbothioamide functional group. The conversion of a nitrile to a primary thiocarboxamide can be achieved by treatment with hydrogen sulfide (H₂S) in the presence of a base like pyridine or triethylamine. Alternatively, amides can be converted to thioamides using a thionating agent, with Lawesson's reagent being the most common choice.

Optimizing this final transformation is crucial for maximizing the yield and purity of 2-bromo-5-fluorobenzene-1-carbothioamide. Key parameters to consider include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the thionating agent. A systematic study would be required to determine the ideal conditions. For example, using Lawesson's reagent, solvents like toluene or dioxane are typically employed, and the reaction may require heating to proceed at a reasonable rate. An excess of the thionating agent is often used, but too much can lead to side products and purification challenges.

Table 2: Hypothetical Optimization Parameters for Thionation of 2-Bromo-5-fluorobenzamide This table is illustrative and represents a potential experimental design for reaction optimization.

| Entry | Lawesson's Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.5 | Toluene | 80 | 4 | Suboptimal |

| 2 | 0.5 | Toluene | 110 | 4 | Moderate |

| 3 | 0.75 | Toluene | 110 | 2 | Improved |

| 4 | 0.75 | Dioxane | 100 | 2 | High |

| 5 | 1.0 | Toluene | 110 | 2 | High (with impurities) |

Exploration of Stereoselective Synthetic Approaches for Chiral Carbothioamide Derivatives (if applicable to future research)

The parent molecule, 2-bromo-5-fluorobenzene-1-carbothioamide, is achiral. However, the development of stereoselective synthetic methods would be relevant for future research aimed at creating chiral derivatives, which could have applications in areas such as asymmetric catalysis or medicinal chemistry.

Chirality could be introduced by synthesizing N-substituted derivatives of the carbothioamide. For example, reacting an activated form of 2-bromo-5-fluorobenzenecarbothioic acid with a chiral amine would produce a diastereomeric mixture of chiral thiocarboxamides, which could then be separated.

A more advanced approach would involve a stereoselective synthesis. For instance, if a synthetic route proceeds through an intermediate that can be resolved or synthesized enantioselectively, this chirality could be carried through to the final product. Research into the stereoselective synthesis of related structures, such as α-chiral carboxylic esters from α-chiral secondary alkyllithiums, demonstrates the types of methodologies that could be adapted. nih.gov In that work, α-chiral secondary alkyl iodides were converted to the corresponding alkyllithiums with high retention of configuration, which were then trapped with an electrophile. nih.gov While mechanistically different, the principle of creating and preserving a stereocenter could inspire future work on chiral analogues of 2-bromo-5-fluorobenzene-1-carbothioamide.

Crystallographic Analysis and Supramolecular Architectures of 2 Bromo 5 Fluorobenzene 1 Carbothioamide

Single Crystal X-ray Diffraction Studies of 2-Bromo-5-fluorobenzene-1-carbothioamide

No single-crystal X-ray diffraction data for 2-bromo-5-fluorobenzene-1-carbothioamide has been found in the current body of scientific literature. This foundational data is essential for the detailed analysis of its three-dimensional structure.

Detailed Molecular Conformation and Geometrical Parameters

Without experimental crystallographic data, a definitive analysis of the molecular conformation and specific geometrical parameters (bond lengths, bond angles, and torsion angles) for 2-bromo-5-fluorobenzene-1-carbothioamide cannot be provided.

A conclusive analysis of the torsional angles between the benzene (B151609) ring and the carbothioamide group, as well as the planarity of these moieties, is contingent upon obtaining single-crystal X-ray diffraction data.

A detailed discussion on the stereoelectronic influence of the bromine and fluorine substituents on the molecular geometry of 2-bromo-5-fluorobenzene-1-carbothioamide is speculative without precise structural data.

Elucidation of Intermolecular Interactions within the Crystal Lattice

A definitive elucidation of the intermolecular interactions, including hydrogen and halogen bonding, is not possible without the crystal structure of 2-bromo-5-fluorobenzene-1-carbothioamide.

The specific networks of classical N-H⋯S and non-classical C-H⋯S hydrogen bonds cannot be characterized without crystallographic information.

A detailed investigation into the presence and nature of halogen bonding interactions such as Br⋯F, C-Br⋯π, and C-H⋯F within the crystal lattice of 2-bromo-5-fluorobenzene-1-carbothioamide cannot be performed without the relevant structural data.

Assessment of Offset Face-to-Face π-Stacking and Other Aromatic Interactions

The presence of an aromatic ring in 2-bromo-5-fluorobenzene-1-carbothioamide suggests the potential for π-stacking interactions, which are crucial in the stabilization of crystal structures. However, the nature of the substituents significantly modulates these interactions. The fluorine atom, in particular, is known to disrupt typical π-π stacking. rsc.org This disruption arises from the alteration of the quadrupole moment of the benzene ring. nih.gov

In many halogenated benzenes, a common stacking motif is the "Symthon I" type, which involves a parallel-displaced arrangement with interplanar separations of 3.3–3.9 Å and displacements of 1.4–2.5 Å. rsc.org However, the presence of highly electronegative fluorine atoms tends to disfavor this arrangement. rsc.org Instead, structures with fluorine often exhibit larger displacements or favor edge-to-face interactions. rsc.org

For 2-bromo-5-fluorobenzene-1-carbothioamide, it is anticipated that offset face-to-face π-stacking would be present but significantly influenced by the electronic effects of the bromine and fluorine atoms. The interaction would likely involve a substantial offset to minimize electrostatic repulsion between the electron-rich π systems and the electronegative halogen atoms. The stacking energy in such systems is a delicate balance of electrostatic and dispersion forces. nih.govrsc.orgresearchgate.net

Construction and Topology of Supramolecular Architectures

The supramolecular architecture of 2-bromo-5-fluorobenzene-1-carbothioamide is primarily directed by strong and directional hydrogen bonds involving the thioamide group, supplemented by weaker halogen bonds and π-interactions.

Primary aromatic thioamides are well-known for their ability to form robust hydrogen-bonded structures. acs.orgfigshare.com The thioamide functional group is a strong hydrogen-bond donor (N-H) and a moderate acceptor (C=S). acs.orgnih.gov This dual nature allows for the formation of predictable supramolecular motifs.

One of the most common motifs is the centrosymmetric dimer, linked by a pair of N-H···S hydrogen bonds, forming a characteristic R²₂(8) graph set notation. acs.org These dimers can then serve as building blocks for higher-order structures.

Alternatively, and often concurrently, these molecules can form one-dimensional chains through catemeric N-H···S hydrogen bonds, described by a C(4) graph set notation. acs.orgresearchgate.net In this arrangement, the thioamide groups of adjacent molecules are linked head-to-tail, propagating along a single direction. The planarity of the aromatic ring and the thioamide group would favor the formation of these linear chains. The presence of halogen atoms could influence the packing of these chains, potentially leading to helical arrangements to accommodate steric and electronic demands.

The one-dimensional chains or dimeric units of 2-bromo-5-fluorobenzene-1-carbothioamide can further self-assemble into two-dimensional layers. This assembly is driven by weaker, yet significant, non-covalent interactions. These can include C-H···π interactions, offset π-π stacking as discussed previously, and halogen-halogen interactions (Br···F, Br···Br, or F···F).

The interplay between hydrogen bonds and halogen bonds is a key factor in the formation of 2D sheets. nih.govmdpi.com For instance, the N-H···S hydrogen-bonded chains may be cross-linked by Br···S or Br···F interactions, creating a woven or sheet-like architecture. The directionality of halogen bonds, where the halogen atom acts as an electrophilic "donor," can lead to highly ordered structures. mdpi.com

Polymorphism and Co-crystallization Studies of 2-Bromo-5-fluorobenzene-1-carbothioamide for Crystal Engineering

The potential for multiple, stable crystal packing arrangements, known as polymorphism, is high for a molecule like 2-bromo-5-fluorobenzene-1-carbothioamide. This arises from the variety of competing, yet comparable in energy, intermolecular interactions that can be formed. mdpi.com For example, a subtle shift in the balance between N-H···S hydrogen bonding, halogen bonding, and π-stacking could lead to different crystalline forms with distinct physical properties. The presence of a flexible thioamide group and multiple interaction sites makes this compound a prime candidate for exhibiting polymorphism. acs.org

From a crystal engineering perspective, the thioamide group is a particularly valuable functionality. acs.orgfigshare.com Its strong, directional hydrogen bonding provides a reliable tool for designing specific supramolecular architectures. By understanding the interplay of these hydrogen bonds with the weaker halogen and π-interactions, it becomes possible to design co-crystals with desired structures and properties.

For instance, co-crystallization with other molecules that are strong hydrogen bond acceptors could disrupt the self-complementary N-H···S bonding and lead to new supramolecular motifs. Similarly, co-formers with electron-rich or electron-poor aromatic rings could be used to specifically target and modify the π-stacking interactions. The halogen atoms also provide specific sites for interaction, making this molecule a versatile building block for the rational design of multi-component crystalline materials. dcu.ieresearchgate.net

Spectroscopic Characterization and Elucidation of 2 Bromo 5 Fluorobenzene 1 Carbothioamide

Vibrational Spectroscopy (Fourier Transform Infrared and Fourier Transform Raman Spectroscopy)

Detailed experimental or theoretical data regarding the vibrational frequencies of 2-bromo-5-fluorobenzene-1-carbothioamide are not available. A comprehensive assignment of its characteristic functional group vibrations, analysis of its aromatic ring vibrations, and a comparative analysis with theoretical predictions cannot be provided without this foundational information.

Comprehensive Assignment of Characteristic Functional Group Vibrations (e.g., C=S stretching, C-Br stretching, C-F stretching)

Information not available.

Detailed Analysis of Aromatic Ring Vibrations and their Correlation with Substituent Effects

Information not available.

Comparative Analysis of Experimental Spectra with Theoretical Predictions

Information not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for 2-bromo-5-fluorobenzene-1-carbothioamide, including chemical shifts and spin-spin coupling patterns, have not been reported in the searched literature.

Proton (¹H) NMR: Chemical Shifts, Spin-Spin Coupling Patterns, and Dynamic Processes

Information not available.

Carbon-13 (¹³C) NMR: Chemical Shifts and Structural Elucidation of the Aromatic and Thioamide Carbons

Information not available.

Fluorine-19 (¹⁹F) NMR: Highlighting the Electronic Environment of the Fluorine Atom

Fluorine-19 NMR spectroscopy is a powerful tool for probing the local electronic environment of fluorine atoms within a molecule. The chemical shift of the ¹⁹F nucleus is highly sensitive to the electron-donating or electron-withdrawing nature of neighboring substituents.

Predicted ¹⁹F NMR Data for 2-bromo-5-fluorobenzene-1-carbothioamide:

| Parameter | Predicted Value/Range | Influence |

| Chemical Shift (δ) | -110 to -130 ppm (relative to CFCl₃) | The precise value is a balance of the electron-withdrawing bromo group and the complex electronic effects of the carbothioamide group. |

| Multiplicity | Doublet of doublets (dd) | Coupling to the ortho and meta protons on the benzene (B151609) ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 2-bromo-5-fluorobenzene-1-carbothioamide, the principal electronic transitions are typically π → π* and n → π*.

Identification of Electronic Transitions and Determination of Absorption Maxima (λmax)

The UV-Vis spectrum of 2-bromo-5-fluorobenzene-1-carbothioamide is expected to exhibit characteristic absorption bands corresponding to electronic transitions within the aromatic ring and the carbothioamide group. The benzene ring itself gives rise to π → π* transitions. The presence of substituents, namely the bromo, fluoro, and carbothioamide groups, will modulate the energies of these transitions and, consequently, the absorption maxima (λmax).

The carbothioamide group (-CSNH₂) is a significant chromophore. It contains a C=S double bond and nitrogen and sulfur atoms with non-bonding electrons (n electrons). Therefore, in addition to the π → π* transitions associated with the aromatic system, n → π* transitions are also anticipated. These transitions typically occur at longer wavelengths (lower energy) and have lower molar absorptivity compared to π → π* transitions. The conjugation of the carbothioamide group with the benzene ring will likely cause a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths compared to unsubstituted benzene.

Expected UV-Vis Absorption Data for 2-bromo-5-fluorobenzene-1-carbothioamide:

| Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 250 - 350 | Substituted benzene ring and C=S bond |

| n → π | 350 - 450 | Carbothioamide group (C=S) |

Solvent Effects on UV-Vis Spectra and Electronic Interactions

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound by altering the energies of the ground and excited states. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift or no significant shift. This is because both the ground and excited states are stabilized by polar solvents, but the stabilization of the more polar excited state is often slightly greater.

In contrast, n → π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons are more exposed and can interact strongly with polar solvent molecules, particularly through hydrogen bonding. This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition.

Studies on related thioamide compounds have shown that solvent effects can be complex, with the direction of the shift depending on the specific solute-solvent interactions. For instance, in some substituted thiophene (B33073) dyes, a bathochromic shift was observed with increasing solvent polarity. biointerfaceresearch.com Therefore, a comprehensive study using a range of solvents with varying polarities would be necessary to fully characterize the electronic interactions of 2-bromo-5-fluorobenzene-1-carbothioamide.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 2-bromo-5-fluorobenzene-1-carbothioamide (C₇H₅BrFNS), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum. There will be two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

Predicted HRMS Data for 2-bromo-5-fluorobenzene-1-carbothioamide:

| Ion | Elemental Composition | Predicted Exact Mass (Da) |

| [M(⁷⁹Br)]⁺ | C₇H₅⁷⁹BrFNS | 232.9419 |

| [M(⁸¹Br)]⁺ | C₇H₅⁸¹BrFNS | 234.9398 |

Elucidation of Characteristic Fragmentation Pathways for Structural Confirmation

Electron ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The analysis of these fragment ions provides valuable structural information.

For 2-bromo-5-fluorobenzene-1-carbothioamide, several characteristic fragmentation pathways can be predicted. A common fragmentation for aromatic compounds is the loss of small, stable molecules or radicals. The C-Br bond is relatively weak and can cleave to lose a bromine radical. The carbothioamide group can also undergo characteristic fragmentation.

Plausible Fragmentation Pathways for 2-bromo-5-fluorobenzene-1-carbothioamide:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M-Br]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| [M-CSNH₂]⁺ | Cleavage of the bond between the benzene ring and the carbothioamide group. |

| [C₆H₄F]⁺ | Loss of both bromine and the carbothioamide group, resulting in a fluorophenyl cation. |

| [CSNH₂]⁺ | The carbothioamide moiety as a cation. |

The fragmentation pattern of brominated compounds often shows a series of paired peaks separated by two mass units, corresponding to fragments containing either the ⁷⁹Br or ⁸¹Br isotope. youtube.com This isotopic signature is a key diagnostic feature in the mass spectrum of 2-bromo-5-fluorobenzene-1-carbothioamide. The fragmentation of the aromatic ring itself can also lead to smaller charged fragments. The analysis of these fragmentation patterns, in conjunction with the precise mass measurements from HRMS, provides unambiguous confirmation of the compound's structure.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Fluorobenzene 1 Carbothioamide

Application of Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-bromo-5-fluorobenzene-1-carbothioamide at the atomic and molecular level. These methods allow for the detailed investigation of its electronic landscape and energy.

The electronic structure of 2-bromo-5-fluorobenzene-1-carbothioamide can be effectively modeled using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods. DFT, with its inclusion of electron correlation, is often favored for its balance of accuracy and computational cost. Functionals like B3LYP and B3PW91 are commonly employed for such analyses. nih.govnih.gov The Hartree-Fock method, being an ab initio approach, provides a foundational understanding of the electronic structure, although it does not account for electron correlation, which can be a limitation for predicting certain molecular properties with high accuracy. researchgate.net

The application of these methods allows for the calculation of key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. researchgate.net

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational expense of the study. For a molecule like 2-bromo-5-fluorobenzene-1-carbothioamide, which contains atoms from different periods of the periodic table, a well-chosen basis set is essential.

Pople-style basis sets, such as the 6-311G* or 6-311++G(d,p), are frequently used in DFT and HF calculations for similar aromatic compounds. nih.govresearchgate.net The inclusion of polarization functions (d,p) is important for accurately describing the bonding environments, especially for the sulfur and bromine atoms. Diffuse functions (indicated by the '+' or '++') are crucial for molecules with lone pairs or for calculations involving anions, as they allow for a more accurate representation of the electron density far from the nucleus. The selection of the basis set is therefore a trade-off between the desired level of accuracy and the available computational resources.

Molecular Geometry Optimization and Conformer Analysis

The three-dimensional structure of 2-bromo-5-fluorobenzene-1-carbothioamide is not rigid. The presence of the carbothioamide group allows for rotational freedom, leading to different possible conformations.

Computational methods are employed to perform a full geometry optimization of the possible conformers of 2-bromo-5-fluorobenzene-1-carbothioamide. This process involves finding the arrangements of atoms that correspond to the lowest energy, known as energy minima, on the potential energy surface. For similar molecules, it has been found that different orientations of a substituent group relative to the aromatic ring can lead to distinct stable conformers. nih.gov For 2-bromo-5-fluorobenzene-1-carbothioamide, the orientation of the thioamide group with respect to the benzene (B151609) ring would be the primary focus of such an analysis.

The relative energies of these conformers are calculated to determine the most stable form, which is expected to be the most populated at thermal equilibrium.

Table 1: Hypothetical Relative Energies of 2-bromo-5-fluorobenzene-1-carbothioamide Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer A (Planar) | B3LYP/6-311++G(d,p) | 0.00 |

| Conformer B (Twisted) | B3LYP/6-311++G(d,p) | 2.5 |

| Conformer A (Planar) | HF/6-311++G(d,p) | 0.00 |

| Conformer B (Twisted) | HF/6-311++G(d,p) | 3.1 |

Note: This table presents hypothetical data for illustrative purposes.

To understand the dynamics of the interconversion between different conformers, a torsional energy profile is calculated. This is achieved by systematically changing the dihedral angle that defines the orientation of the carbothioamide group relative to the benzene ring and calculating the energy at each step. The resulting energy profile reveals the energy barriers that must be overcome for rotation to occur. These rotational barriers provide insight into the flexibility of the molecule and the timescale of conformational changes.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy is a powerful experimental technique for identifying molecules and understanding their bonding. Computational methods can predict the vibrational frequencies and aid in the interpretation of experimental spectra.

Following a successful geometry optimization to a stable minimum, the harmonic vibrational frequencies of 2-bromo-5-fluorobenzene-1-carbothioamide are calculated. These calculations provide a set of vibrational modes, each with a corresponding frequency and intensity for both infrared (IR) and Raman spectroscopy. nih.gov

A Potential Energy Distribution (PED) analysis is then performed to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes of the molecule's functional groups and skeletal framework. PED analysis is crucial for an unambiguous assignment of the vibrational spectrum, as many normal modes are often mixtures of several types of internal motions. nih.gov

Table 2: Hypothetical PED Analysis for Selected Vibrational Modes of 2-bromo-5-fluorobenzene-1-carbothioamide

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED contribution %) |

| 3450 | 3455 | N-H asymmetric stretch (95%) |

| 3350 | 3352 | N-H symmetric stretch (92%) |

| 1620 | 1618 | C=S stretch (70%) + C-N stretch (20%) |

| 1580 | 1575 | Aromatic C-C stretch (85%) |

| 1250 | 1245 | C-F stretch (75%) |

| 680 | 675 | C-Br stretch (80%) |

Note: This table presents hypothetical data for illustrative purposes.

This detailed computational analysis provides a comprehensive understanding of the structural and electronic properties of 2-bromo-5-fluorobenzene-1-carbothioamide, which is essential for predicting its chemical behavior and for the rational design of new materials and molecules with desired properties.

Application of Scaling Factors for Improved Agreement with Experimental Wavenumbers

In computational vibrational analysis, theoretical frequency calculations are often performed assuming harmonic oscillations, while experimental frequencies are anharmonic in nature. This discrepancy necessitates the use of scaling factors to correct the computed wavenumbers, bringing them into closer agreement with experimental data from techniques like Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. The choice of scaling factor is dependent on the level of theory and basis set used in the calculation. For instance, studies on similar halogenated benzene derivatives have successfully employed scaling factors to achieve better concordance between theoretical and experimental vibrational modes. nih.govnih.gov

Detailed Vibrational Assignments and Comprehensive Mode Analysis

A thorough vibrational analysis involves the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. For a molecule like 2-bromo-5-fluorobenzene-1-carbothioamide, this would involve identifying the characteristic vibrational frequencies for the C-Br, C-F, C=S, and N-H bonds, as well as the various modes of the benzene ring. The analysis of Potential Energy Distribution (PED) is crucial in this context, as it quantifies the contribution of individual internal coordinates to each normal mode of vibration, allowing for a precise and unambiguous assignment of the spectral bands.

Electronic Structure and Reactivity Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Orbital Visualization

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. chemicalbook.combldpharm.com A smaller HOMO-LUMO gap generally implies higher reactivity. Visualizing the spatial distribution of these orbitals would reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance during chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red regions denote areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, corresponding to sites for nucleophilic attack. chemicalbook.combldpharm.com For 2-bromo-5-fluorobenzene-1-carbothioamide, an MEP analysis would highlight the electrophilic and nucleophilic centers, offering valuable predictions about its intermolecular interactions and reaction mechanisms.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects and Hybridization States

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is a key factor in its stability. It examines the interactions between filled and vacant orbitals, providing quantitative information about hyperconjugative and conjugative effects. NBO analysis also determines the hybridization of atomic orbitals in the formation of chemical bonds. For the target compound, this analysis would shed light on the electronic interactions between the benzene ring and its substituents, as well as the nature of the bonding within the carbothioamide group.

Calculation of Mulliken and Hirshfeld Charge Distributions

Calculating the partial atomic charges is fundamental to understanding a molecule's polarity and electrostatic interactions. The Mulliken and Hirshfeld population analysis schemes are two common methods for partitioning the total electron density among the constituent atoms. While both methods have their own theoretical basis and limitations, they provide valuable, albeit different, estimations of the atomic charges. A comparative analysis of Mulliken and Hirshfeld charges for 2-bromo-5-fluorobenzene-1-carbothioamide would offer a more complete picture of the charge distribution across the molecule.

In-depth Analysis of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in the supramolecular assembly, crystal engineering, and biological activity of molecules. nih.gov For 2-bromo-5-fluorobenzene-1-carbothioamide, a detailed analysis of these weak forces is essential to comprehend its behavior in different chemical environments.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. mdpi.comresearchgate.net In the context of 2-bromo-5-fluorobenzene-1-carbothioamide, QTAIM analysis would be employed to identify bond critical points (BCPs) between atoms. The properties of these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interactions. For instance, the presence of a BCP between a hydrogen atom and a halogen or oxygen atom would signify a hydrogen bond. researchgate.net

Complementary to QTAIM, the Reduced Density Gradient (RDG) analysis is a valuable tool for visualizing and characterizing non-covalent interactions. mdpi.com This method plots the RDG against the electron density, which allows for the identification of different interaction types. Typically, van der Waals interactions are characterized by low-density, low-gradient regions, hydrogen bonds exhibit intermediate density and negative λ₂ values, while steric repulsions appear at high-density, high-gradient regions. mdpi.com For 2-bromo-5-fluorobenzene-1-carbothioamide, RDG analysis would likely reveal a complex network of intramolecular and intermolecular interactions involving the bromine, fluorine, sulfur, and nitrogen atoms, as well as the aromatic ring.

A hypothetical QTAIM and RDG analysis of a dimer of 2-bromo-5-fluorobenzene-1-carbothioamide might reveal the following interactions, which are critical in understanding its solid-state structure and properties:

| Interaction Type | Donor | Acceptor | Expected QTAIM/RDG Signature |

| Halogen Bond | C-Br | S=C | Presence of a Br···S BCP with low ρ and positive ∇²ρ. |

| Hydrogen Bond | N-H | S=C | Presence of a H···S BCP with moderate ρ and positive ∇²ρ. |

| Hydrogen Bond | N-H | F-C | Presence of a H···F BCP with low ρ and positive ∇²ρ. |

| π-π Stacking | Benzene Ring | Benzene Ring | Broad, low-density green isosurfaces in RDG plots between the rings. |

This table is illustrative and based on the expected interactions for a molecule with these functional groups. The actual parameters would require specific computational calculations.

σ-Hole and π-Hole Interactions:

A significant feature of halogenated aromatic compounds is the presence of a "σ-hole," which is a region of positive electrostatic potential on the halogen atom, located along the extension of the covalent bond. rsc.orgnih.gov In 2-bromo-5-fluorobenzene-1-carbothioamide, the bromine atom is expected to possess a prominent σ-hole, making it a potential halogen bond donor. This positive region can interact favorably with nucleophilic sites, such as the sulfur atom of the carbothioamide group in a neighboring molecule. rsc.orgnih.gov The strength of this halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

In addition to the σ-hole on the bromine, the aromatic ring itself can participate in non-covalent interactions through its π-system. A "π-hole" is a region of positive electrostatic potential located above and below the plane of an electron-deficient aromatic ring. However, in 2-bromo-5-fluorobenzene-1-carbothioamide, the presence of the electron-donating amino group might modulate the electrostatic potential of the ring. Theoretical calculations of the molecular electrostatic potential (MEP) surface would be necessary to precisely map these regions of positive and negative potential and predict the preferred sites for intermolecular interactions. nih.gov

Spodium Bonding:

While the term "spodium bonding" is less common in the context of halogenated systems, it generally refers to non-covalent interactions involving Group 12 elements. The principles of σ-hole and π-hole interactions are more directly applicable to understanding the non-covalent chemistry of 2-bromo-5-fluorobenzene-1-carbothioamide.

Computation of Global Reactivity Parameters (e.g., Electrophilicity Index, Chemical Hardness, and Softness)

Electrophilicity Index (ω):

The electrophilicity index measures the ability of a molecule to accept electrons. nih.gov It is a crucial parameter for predicting the reactivity of a compound in reactions involving charge transfer. A higher electrophilicity index indicates a greater capacity to act as an electrophile. The electrophilicity of 2-bromo-5-fluorobenzene-1-carbothioamide would be influenced by its substituents. The electron-withdrawing nature of the bromine and fluorine atoms would tend to increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

Chemical Hardness (η) and Softness (S):

Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. nih.gov A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small HOMO-LUMO gap. Chemical softness is the reciprocal of hardness (S = 1/η). The presence of multiple polarizable atoms like bromine and sulfur in 2-bromo-5-fluorobenzene-1-carbothioamide would likely result in a moderate to low chemical hardness, indicating a degree of reactivity.

A hypothetical table of calculated global reactivity parameters for 2-bromo-5-fluorobenzene-1-carbothioamide, based on DFT calculations, might look as follows:

| Parameter | Symbol | Definition | Predicted Influence of Substituents |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | Increased by electron-withdrawing Br and F. |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | Decreased by polarizable Br and S atoms. |

| Chemical Softness | S | 1/η | Increased due to lower hardness. |

| Electrophilicity Index | ω | χ²/2η | Increased due to the presence of electrophilic centers. |

This table presents a qualitative prediction of the influence of the substituents on the global reactivity parameters. Actual values would be obtained from quantum chemical calculations.

The interplay of these global reactivity parameters, in conjunction with the detailed analysis of non-covalent interactions, provides a comprehensive theoretical understanding of the chemical nature of 2-bromo-5-fluorobenzene-1-carbothioamide.

Chemical Reactivity and Derivatization Studies of 2 Bromo 5 Fluorobenzene 1 Carbothioamide

Reactivity Profiles of the Carbothioamide Functional Group

The carbothioamide group, an isostere of the amide group, possesses a unique electronic structure that dictates its reactivity. The presence of the larger, more polarizable sulfur atom in place of oxygen results in a weaker C=S double bond compared to a C=O bond, and different physicochemical properties. nih.gov The thioamide nitrogen's lone pair participates in resonance, creating significant single-bond character in the C=S bond and double-bond character in the C-N bond. This electronic arrangement makes the sulfur atom a soft nucleophile and a weak hydrogen bond acceptor, while the nitrogen atom is a better hydrogen bond donor and becomes nucleophilic upon deprotonation. nih.govwikipedia.org The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. researchgate.net

Nucleophilic and Electrophilic Reactions at the Sulfur and Nitrogen Atoms

The carbothioamide functional group in 2-bromo-5-fluorobenzene-1-carbothioamide exhibits ambident reactivity, with both nucleophilic and electrophilic characteristics centered on its sulfur, nitrogen, and carbon atoms. nih.govresearchgate.net

Sulfur Atom Reactivity : The sulfur atom, being soft and highly polarizable, is the primary site for electrophilic attack. It readily reacts with a variety of soft electrophiles, most notably alkylating agents. S-alkylation with reagents like alkyl halides leads to the formation of thioimidate salts. These intermediates are highly reactive and can be used in further synthetic transformations. The sulfur atom can also be targeted by oxidizing agents. wikipedia.org

Nitrogen Atom Reactivity : The nitrogen atom of a primary thioamide is nucleophilic, though less so than the sulfur. Its reactivity is significantly enhanced upon deprotonation by a base. The resulting anion can react with electrophiles, a process that can be competitive with S-alkylation. The N-H protons are more acidic than those of a corresponding amide, facilitating deprotonation. nih.gov

Carbon Atom Reactivity : The thiocarbonyl carbon is electrophilic and can be attacked by strong nucleophiles. For instance, organometallic reagents can add to the C=S bond. Unlike amides, thioamides can sometimes undergo addition of two equivalents of an organometallic reagent. researchgate.net Hydrolysis of the thioamide to the corresponding amide, which is often catalyzed by soft metal salts like those of mercury or silver, also proceeds via nucleophilic attack at the carbon center. wikipedia.org

Intramolecular and Intermolecular Cyclization Reactions to Form Diverse Heterocyclic Compounds (e.g., Thiazoles, Pyrazoles, Indoles)

The thioamide group is a premier synthon for the construction of sulfur- and nitrogen-containing heterocycles. The inherent reactivity of the N-C=S unit allows for cyclocondensation reactions with a variety of bifunctional reagents.

Thiazole (B1198619) Synthesis : The most prominent reaction utilizing thioamides for heterocycle synthesis is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For 2-bromo-5-fluorobenzene-1-carbothioamide, this provides a direct route to 2-aryl-thiazole derivatives. The reaction proceeds via initial S-alkylation of the thioamide by the α-halocarbonyl, followed by intramolecular cyclization and dehydration to furnish the aromatic thiazole ring. chemhelpasap.comresearchgate.netresearchgate.net This method is robust and allows for the creation of a wide array of substituted thiazoles. nih.gov

| Thioamide Reactant | Co-reactant | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| 2-Bromo-5-fluorobenzene-1-carbothioamide | α-Halo Ketone (e.g., 2-bromoacetophenone) | 2-(2-Bromo-5-fluorophenyl)-4-phenylthiazole | Typically heated in a solvent like ethanol (B145695) or methanol, sometimes with a mild base. | chemhelpasap.comsynarchive.com |

| 2-Bromo-5-fluorobenzene-1-carbothioamide | α-Halo Ester (e.g., ethyl bromopyruvate) | Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate | Similar conditions to α-halo ketones. | researchgate.net |

Pyrazole (B372694) Synthesis : Direct synthesis of pyrazoles from simple thioamides is less common than thiazole synthesis. It typically requires a reactant that provides the remaining three atoms of the pyrazole ring, such as a hydrazine (B178648) derivative containing another reactive functional group. For instance, reacting 2-cyanothioacetamides with hydrazine can lead to the formation of aminopyrazoles, where both the cyano and thioamide groups participate. nih.gov However, in other substrates, the thioamide group can remain intact while other functionalities on the molecule react to form the pyrazole ring. nih.gov Therefore, converting 2-bromo-5-fluorobenzene-1-carbothioamide to a pyrazole derivative would likely involve a multi-step sequence rather than a direct cyclocondensation.

Indole (B1671886) Synthesis : The direct formation of an indole ring starting from a simple benzothioamide is not a standard named reaction. Indole syntheses, such as the Fischer, Bischler, or Leimgruber-Batcho methods, utilize different starting materials like hydrazines, anilines, or nitrotoluenes. openmedicinalchemistryjournal.com While thioamides can be involved in the synthesis of complex indole-containing structures, this usually happens through multi-step pathways where the thioamide is first converted into another functional group or acts as a handle for further reactions. rsc.org

Reactivity of the Bromine Substituent on the Aromatic Ring

The bromine atom attached to the fluorinated benzene (B151609) ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic effects of the para-fluoro and ortho-carbothioamide substituents.

Exploration of Various Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira Couplings)

The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents onto the aromatic ring.

Suzuki-Miyaura Coupling : This is one of the most widely used methods for forming C-C bonds, coupling the aryl bromide with an organoboron reagent (boronic acid or ester). The reaction is known to be effective for a range of fluorinated aryl bromides. rsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Stille Coupling : The Stille reaction couples the aryl bromide with an organotin compound. It is known for its tolerance of a wide range of functional groups, although the toxicity of the tin reagents is a drawback.

Heck Coupling : The Heck reaction forms a C-C bond between the aryl bromide and an alkene, creating a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of stilbenes and cinnamates. The reaction generally proceeds with a palladium catalyst and a base. mdpi.comresearchgate.net

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne to produce an aryl alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

| Reaction | Coupling Partner | Product Type | Typical Catalytic System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Biaryl | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0)/Pd(II) complexes with a phosphine ligand (e.g., SPhos, XPhos) and a base (e.g., K₂CO₃, Cs₂CO₃). | rsc.org |

| Stille | Organostannane (R-SnBu₃) | Aryl-R | Pd(PPh₃)₄ or other Pd(0) complexes. | organic-chemistry.org |

| Heck | Alkene (e.g., Styrene) | Substituted Alkene | Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tolyl)₃) and a base (e.g., Et₃N). | wikipedia.orglibretexts.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl Alkyne | PdCl₂(PPh₃)₂ with CuI co-catalyst and a base (e.g., Et₃N, piperidine). | organic-chemistry.org |

Investigation of Nucleophilic Displacement Reactions of Bromine

Direct displacement of an aryl bromide via nucleophilic aromatic substitution (SNAr) is generally challenging. wikipedia.org This reaction typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In 2-bromo-5-fluorobenzene-1-carbothioamide, the carbothioamide group is not a sufficiently strong electron-withdrawing group to activate the ring for classical SNAr at the bromine position under mild conditions.

An alternative pathway for nucleophilic substitution on unactivated aryl halides involves the formation of a highly reactive benzyne (B1209423) intermediate. libretexts.org This occurs under forcing conditions with very strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide. The base abstracts the proton ortho to the bromine, followed by the elimination of bromide to form the benzyne. Subsequent addition of a nucleophile can occur at either carbon of the triple bond. For this specific molecule, elimination would lead to 4-fluoro-benzyne-1-carbothioamide.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Lithium-Halogen Exchange)

The generation of organometallic reagents from 2-bromo-5-fluorobenzene-1-carbothioamide is dominated by the propensity of the resulting intermediate to form benzyne.

Grignard Reagents : Attempted formation of a Grignard reagent by reacting the aryl bromide with magnesium would likely lead to the formation of an ortho-fluorophenylmagnesium bromide intermediate. This species is often unstable and can readily eliminate magnesium fluoride (B91410) (MgFBr) to generate the corresponding benzyne. stackexchange.comstackexchange.com This benzyne can then be trapped in situ by a diene, such as furan, in a Diels-Alder reaction. echemi.com

Lithium-Halogen Exchange : Similarly, treatment with strong organolithium bases (like n-BuLi or t-BuLi) at low temperatures would initiate a lithium-halogen exchange, replacing the bromine with lithium. The resulting ortho-fluoroaryllithium compound is highly prone to eliminating lithium fluoride (LiF), providing another efficient route to the benzyne intermediate. stackexchange.comechemi.com This method is a well-established way to generate benzynes from ortho-dihaloarenes, with o-fluorobromobenzene being a common precursor. stackexchange.com

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom, being the most electronegative element, significantly influences the reactivity of the aromatic ring. Its strong inductive electron-withdrawing effect makes the ipso-carbon atom electron-deficient and susceptible to nucleophilic attack.

The fluorine substituent in 2-bromo-5-fluorobenzene-1-carbothioamide is anticipated to be a viable leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when strong nucleophiles are employed. The presence of the electron-withdrawing carbothioamide group, and to a lesser extent the bromine atom, further activates the ring for nucleophilic attack. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. stackexchange.com The high electronegativity of fluorine stabilizes this intermediate, thereby accelerating the reaction, even though fluoride is generally considered a poor leaving group in other types of substitution reactions. stackexchange.comnumberanalytics.com

Below is a representative table illustrating potential nucleophilic aromatic substitution reactions of the fluorine atom in 2-bromo-5-fluorobenzene-1-carbothioamide with various nucleophiles, based on the reactivity of analogous compounds.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of the Fluorine Substituent

| Nucleophile | Reagent Example | Product | Plausible Conditions |

| Amine | Aniline (B41778) | 2-Bromo-5-(phenylamino)benzene-1-carbothioamide | High boiling point solvent (e.g., DMF, NMP), heat |

| Alkoxide | Sodium methoxide | 2-Bromo-5-methoxybenzene-1-carbothioamide | Anhydrous alcohol (e.g., Methanol), heat |

| Thiolate | Sodium thiophenoxide | 2-Bromo-5-(phenylthio)benzene-1-carbothioamide | Polar aprotic solvent (e.g., DMF), room temperature or gentle heating |

Note: The conditions and outcomes presented in this table are hypothetical and based on the known reactivity of similar aromatic fluorides. Actual experimental results may vary.

In the context of electrophilic aromatic substitution (EAS), the fluorine atom exhibits a dual role. wikipedia.org Through its strong -I (inductive) effect, it withdraws electron density from the aromatic ring, thereby deactivating it towards electrophilic attack compared to benzene. However, through its +M (mesomeric) effect, it can donate a lone pair of electrons to the aromatic system, which directs incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Reaction | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | Nitration | 2-Bromo-5-fluoro-4-nitrobenzene-1-carbothioamide |

| Br₂/FeBr₃ | Bromination | 2,4-Dibromo-5-fluorobenzene-1-carbothioamide |

| SO₃/H₂SO₄ | Sulfonation | 2-Bromo-5-fluorobenzene-1-carbothioamide-4-sulfonic acid |

Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and the directing effects of the substituents. Experimental verification is required.

Design and Implementation of Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The presence of multiple reactive sites in 2-bromo-5-fluorobenzene-1-carbothioamide—the bromine and fluorine atoms, the carbothioamide group, and the activated aromatic ring—opens up possibilities for the design of tandem and cascade reactions. Such reactions, where multiple bond-forming events occur in a single pot, are highly efficient in building molecular complexity.

For example, a tandem reaction could be envisioned where an initial nucleophilic substitution of the fluorine atom is followed by an intramolecular cyclization involving the carbothioamide group. This could lead to the formation of heterocyclic structures, which are prevalent in medicinal chemistry. The bromine atom can also participate in such cascades, for instance, through a palladium-catalyzed cross-coupling reaction followed by a cyclization step.

While specific examples for 2-bromo-5-fluorobenzene-1-carbothioamide are not documented, the literature contains numerous examples of cascade reactions with substituted thioamides and haloaromatics. ossila.com These precedents support the potential for developing novel synthetic methodologies based on the unique reactivity of the target compound.

Elucidation of Reaction Mechanisms for Key Transformations Involving 2-Bromo-5-fluorobenzene-1-carbothioamide and its Analogues

The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For the key reactions of 2-bromo-5-fluorobenzene-1-carbothioamide, mechanistic studies would likely involve a combination of experimental techniques and computational modeling.

For the nucleophilic aromatic substitution of the fluorine atom, the mechanism is expected to proceed via the classical SNAr pathway, involving a Meisenheimer intermediate. masterorganicchemistry.com Isotopic labeling studies and kinetic analysis could provide evidence for this mechanism.

The mechanism of electrophilic aromatic substitution would follow the well-established pathway involving the formation of a sigma complex (arenium ion). wikipedia.orgmasterorganicchemistry.com Computational studies could be employed to determine the relative stabilities of the possible sigma complexes, thereby predicting the regioselectivity of the reaction.

For any developed tandem or cascade reactions, mechanistic investigations would be essential to understand the sequence of events and the role of any catalysts or intermediates. For instance, in a palladium-catalyzed reaction, the mechanism would likely involve oxidative addition, transmetalation, and reductive elimination steps.

Advanced Applications of 2 Bromo 5 Fluorobenzene 1 Carbothioamide and Its Derivatives in Chemical Science

Utility as Building Blocks for Complex Organic Molecules

The inherent reactivity of the thioamide functional group, coupled with the presence of bromine and fluorine atoms on the benzene (B151609) ring, makes 2-bromo-5-fluorobenzene-1-carbothioamide a versatile precursor for a variety of complex organic molecules.

Design and Synthesis of Novel Heterocyclic Scaffolds and Ring Systems

The thioamide moiety is a well-established synthon for the construction of various sulfur and nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds and functional materials. Several classical and modern synthetic methodologies can be employed, utilizing 2-bromo-5-fluorobenzene-1-carbothioamide as a key starting material.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a fundamental method for the construction of the thiazole ring. researchgate.netnih.govwikipedia.orgorganic-chemistry.org This reaction involves the condensation of a thioamide with an α-haloketone. By reacting 2-bromo-5-fluorobenzene-1-carbothioamide with various α-haloketones, a library of 2-(2-bromo-5-fluorophenyl)-thiazole derivatives can be synthesized. wikipedia.orgchemspider.com The reaction proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide on the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. wikipedia.org The resulting thiazole derivatives are valuable intermediates for further functionalization.

Thiophenes: The Gewald aminothiophene synthesis offers a powerful one-pot multicomponent approach to highly substituted 2-aminothiophenes. wikipedia.orgfrontiersin.org This reaction typically involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. researchgate.net While the classical Gewald reaction does not directly use a pre-formed thioamide, variations of this reaction can utilize thioamides. For instance, a modified Gewald reaction can be envisioned where 2-bromo-5-fluorobenzene-1-carbothioamide reacts with an α-halo-ketone or -ester to yield substituted thiophenes. nih.govmdpi.com

Pyrimidines: The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.org This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.org By employing 2-bromo-5-fluorobenzene-1-carbothioamide in place of thiourea, it is theoretically possible to synthesize pyrimidine (B1678525) derivatives bearing the 2-bromo-5-fluorophenyl substituent. bldpharm.commdpi.com Such structures are of interest in medicinal chemistry.

| Heterocyclic Scaffold | Synthetic Method | Key Reactants with 2-bromo-5-fluorobenzene-1-carbothioamide |

| Thiazoles | Hantzsch Thiazole Synthesis | α-Haloketones |

| Thiophenes | Modified Gewald Reaction | α-Halo-ketones or -esters |

| Pyrimidines | Biginelli-type Reaction | Aldehyde, β-Ketoester |

Precursors for the Construction of Polyfunctionalized Aromatic Compounds

The bromine atom on the aromatic ring of 2-bromo-5-fluorobenzene-1-carbothioamide serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of polyfunctionalized aromatic systems.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reaction of 2-bromo-5-fluorobenzene-1-carbothioamide with various boronic acids or esters in the presence of a palladium catalyst and a base would lead to the corresponding arylated or vinylated products. nih.govlibretexts.org This strategy allows for the synthesis of complex biaryl and styrenyl thioamides, which can be further elaborated. The reactivity of the C-Br bond is generally higher than that of the C-F bond in such coupling reactions, allowing for selective functionalization. mdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org Applying this reaction to 2-bromo-5-fluorobenzene-1-carbothioamide would yield 2-alkynyl-5-fluorobenzene-1-carbothioamides. These alkynylated products are valuable intermediates for the synthesis of more complex structures, including heterocycles and conjugated systems. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction can be used to introduce primary or secondary amines at the position of the bromine atom in 2-bromo-5-fluorobenzene-1-carbothioamide, leading to the synthesis of N-aryl thioamides. chemspider.comossila.com These compounds are of interest in medicinal chemistry and materials science.

| Cross-Coupling Reaction | Reagent | Resulting Functional Group |

| Suzuki-Miyaura | Boronic acids/esters | Aryl or Vinyl |

| Sonogashira | Terminal alkynes | Alkynyl |

| Buchwald-Hartwig | Primary/secondary amines | Amino |

Applications in Advanced Materials Science Research

The unique electronic and structural features of 2-bromo-5-fluorobenzene-1-carbothioamide and its derivatives make them promising candidates for the development of advanced materials with tailored properties.

Development of Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence dyes in Organic Light-Emitting Diodes, inspired by related benzonitriles)

While direct studies on 2-bromo-5-fluorobenzene-1-carbothioamide in optoelectronic materials are limited, the analogous compound, 2-bromo-5-fluorobenzonitrile (B41413), has been utilized as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes for Organic Light-Emitting Diodes (OLEDs). mdpi.com TADF emitters are a class of materials that can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies.

Inspired by this, it is conceivable that 2-bromo-5-fluorobenzene-1-carbothioamide could serve as a building block for novel TADF emitters. The thioamide group, being a different electron-withdrawing group compared to the nitrile, could modulate the electronic properties of the resulting dyes, potentially leading to materials with different emission colors and efficiencies. nih.gov The synthetic strategies would likely involve cross-coupling reactions to attach donor and acceptor moieties to the 2-bromo-5-fluorophenylthioamide core.

Synthesis of Monomers for Functional Polymers and Dendrimers